![molecular formula C10H9ClN2O B2771003 2-chloro-N-(3-cyanophenyl)propanamide CAS No. 565179-44-4](/img/structure/B2771003.png)
2-chloro-N-(3-cyanophenyl)propanamide
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Overview
Description
2-chloro-N-(3-cyanophenyl)propanamide is a chemical compound with the CAS Number: 565179-44-4 . Its molecular weight is 208.65 . It is typically stored as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-(3-cyanophenyl)propanamide . The InChI code for this compound is 1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-(3-cyanophenyl)propanamide is a powder .Scientific Research Applications
Solubility and Modeling Studies
One of the primary research interests in this compound involves understanding its solubility characteristics and modeling these properties in various solvents. The solubility of similar compounds has been extensively studied in binary solvent mixtures, providing critical data for the formulation and development of pharmaceuticals. For example, Gladys Kate Pascual et al. (2017) conducted experimental and modeling studies on the solubility of 2-chloro-N-(4-methylphenyl)propanamide in different solvent mixtures, offering insights into its dissolution properties and saturation temperature profiles (Pascual et al., 2017).
Asymmetric Synthesis and Biocatalysis
Another significant area of application is the asymmetric synthesis of chiral intermediates for antidepressant drugs. Choi et al. (2010) demonstrated the use of Saccharomyces cerevisiae reductase for the high enantioselectivity synthesis of (S)-3-chloro-1-phenyl-1-propanol, a process that underscores the potential of biocatalysis in producing chiral drug intermediates (Choi et al., 2010).
Immunomodulatory and Antinociceptive Activities
Research also extends into the exploration of derivatives for their potential immunosuppressive and antinociceptive activities. For instance, derivatives of N-aryl-3-(indol-3-yl)propanamides, closely related to the compound of interest, have been synthesized and evaluated for their immunosuppressive activities, showing significant results in vitro and in vivo assays (Giraud et al., 2010). Additionally, studies on related compounds, such as (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives, have revealed varying levels of antinociceptive activity, suggesting potential therapeutic applications (Önkol et al., 2004).
Nonlinear Optical Materials
The compound's applications extend beyond pharmaceuticals into the realm of materials science. For example, N-(2-chlorophenyl)-(1-propanamide) has been identified as a novel organic nonlinear optical material, showcasing the versatility of such compounds in developing new electro-optic devices (Prabhu & Rao, 2000).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-3-8(5-9)6-12/h2-5,7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHDBTSQPVQVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-cyanophenyl)propanamide |
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